N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes that can have therapeutic effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors. One common method involves the use of furan-2-carbaldehyde as a starting material, which undergoes a condensation reaction with a sulfonamide derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can be applied to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and has shown anticancer activity by targeting the epidermal growth factor receptor (EGFR).
N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide: This compound has been studied for its cytotoxic activity and ability to form metal complexes.
Uniqueness
N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide is unique due to its combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,1-dioxothiolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S2/c11-16(12)5-3-9(7-16)17(13,14)10-6-8-2-1-4-15-8/h1-2,4,9-10H,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZOHADVGILVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.